2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
Description
Historical Context and Discovery Timeline
The compound 2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid (CAS: 1225531-33-8) emerged as a subject of interest in organic chemistry during the early 21st century. While its exact discovery date remains undocumented in public databases, its commercial availability through suppliers such as BLD Pharm and A2B Chem since at least 2024 suggests its synthesis and characterization occurred in the preceding decade. The compound’s development aligns with broader trends in fluorinated aromatic chemistry, where the strategic introduction of fluorine atoms and methoxy groups has been explored to modulate electronic and steric properties in drug design and material science.
Systematic Nomenclature and Structural Identity
The systematic IUPAC name for this compound is 2-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid , reflecting its structural features:
- A phenyl ring substituted with a fluorine atom at position 3 and a methoxy group (-OCH₃) at position 4.
- A 2-methylpropanoic acid moiety attached to the aromatic ring at position 2.
Molecular Formula: C₁₁H₁₃FO₃
Molecular Weight: 212.22 g/mol.
SMILES Notation: CC(C)(C1=CC=C(OC)C(F)=C1)C(=O)O.
Structural Comparison with Isomers
The compound exhibits positional isomerism with derivatives such as 3-(2-fluoro-4-methoxyphenyl)-2-methylpropanoic acid (CAS: 1600389-25-0), where the fluorine and methoxy groups occupy different positions on the phenyl ring. The table below highlights key distinctions:
| Compound | Fluorine Position | Methoxy Position | Propanoic Acid Branching |
|---|---|---|---|
| 2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid | 3 | 4 | 2-methyl |
| 3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid | 2 | 4 | 2-methyl |
These structural differences influence electronic properties and potential reactivity.
Significance in Organic Chemistry Research
The juxtaposition of electron-withdrawing fluorine (-F) and electron-donating methoxy (-OCH₃) groups on the aromatic ring creates a unique electronic profile, making this compound valuable for:
- Structure-Activity Relationship (SAR) Studies : Investigating how substituent positioning affects interactions with biological targets.
- Synthetic Intermediate : Serving as a precursor for complex molecules in pharmaceuticals or agrochemicals.
- Crystallography and Conformational Analysis : Studying steric effects due to the branched methyl group on the propanoic acid chain.
The compound’s commercial availability (e.g., 250 mg to 1 g quantities priced between $568 and $1,515) underscores its utility in exploratory research, though applications remain preliminary pending further peer-reviewed studies.
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(2,10(13)14)7-4-5-9(15-3)8(12)6-7/h4-6H,1-3H3,(H,13,14) |
InChI Key |
XGESIHPMPIFRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction Followed by Oxidation
- Starting Material: 3-fluoro-4-methoxybenzaldehyde, commercially available.
- Step 1: Grignard Reaction
The aldehyde undergoes nucleophilic addition with methylmagnesium bromide to form the corresponding secondary alcohol intermediate. - Step 2: Oxidation
The alcohol is oxidized to the carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. This step converts the benzylic alcohol to the desired 2-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid.
This method is widely used in laboratory and industrial settings due to its straightforward approach and relatively high yields when reaction conditions are optimized. Industrial production typically involves scaling up the Grignard reaction and oxidation under controlled temperature and inert atmosphere to maximize purity and yield.
Malonate Alkylation and Hydrolysis Approach
An alternative synthetic route involves the use of dialkyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate as an intermediate:
- Step 1: Nucleophilic Aromatic Substitution
2,4-difluoronitrobenzene reacts with diethyl methylmalonate in the presence of sodium hydroxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide. This step yields dialkyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate. - Step 2: Reduction and Hydrolysis
The nitro group is reduced to an amino group, and subsequent hydrolysis of the malonate esters under acidic or basic conditions yields the corresponding 2-(3-fluoro-4-aminophenyl)-2-methylpropanoic acid. - Step 3: Conversion to Methoxy Derivative
The amino group can be methylated or converted to the methoxy substituent through appropriate methylation reactions.
This route benefits from the availability of starting materials and the ability to introduce substituents selectively. The use of aprotic solvents and controlled temperature (130–180 °C) for extended periods (around 6 hours) is critical for reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and substituted phenyl derivatives.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. The fluoro and methoxy groups on the phenyl ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Halogen and Alkyl Substituents
- 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid (): Substituents: 3-bromo (electron-withdrawing) and 4-ethyl (electron-donating). Impact: The bromine atom increases molecular weight (271.13 g/mol) and polarizability compared to fluorine. Crystallography: Forms centrosymmetric dimers via O–H···O hydrogen bonds, a common feature in carboxylic acids .
- 2-(2-Methoxyphenyl)-2-methylpropanoic acid (): Substituents: 2-methoxy (ortho position).
Pharmacologically Active Derivatives
- Efaproxiral (): Structure: 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic acid. Key Features: Incorporates an amide-linked phenoxy group.
- Bezafibrate (): Structure: 2-[4-[2-(4-chlorobenzoylamino)ethyl]phenoxy]-2-methylpropanoic acid. Activity: A hypolipidemic agent with demonstrated efficacy in lowering triglycerides (43%) and cholesterol (20–25%). The 4-chlorobenzoyl group enhances lipid affinity, contrasting with the target compound’s methoxy-fluoro substitution .
Biological Activity
2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, also known as (2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features, specifically the fluoro and methoxy substituents on the phenyl ring, are believed to play crucial roles in its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The presence of the fluoro and methoxy groups enhances its binding affinity and selectivity towards various biological targets. The methylpropanoic acid moiety may also contribute to modulating the compound's biological effects by influencing its solubility and permeability across cell membranes.
1. Antioxidant Properties
Research indicates that compounds similar to 2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid exhibit antioxidant activities. For instance, derivatives like F-apocynin have shown significant inhibition of NADPH oxidase activity, which is crucial in reducing oxidative stress in cells . This suggests that our compound may possess similar properties, potentially offering therapeutic benefits in conditions characterized by oxidative damage.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Studies on related compounds have demonstrated their ability to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) from immune cells . This activity could position 2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid as a candidate for treating inflammatory diseases.
3. Enzyme Inhibition
The interaction with specific enzymes is another critical aspect of its biological activity. For example, studies on similar structures have shown that they can act as inhibitors for enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders . The ability to modulate enzyme activity suggests potential applications in treating diseases linked to dysregulated metabolism.
Case Studies
A review of literature reveals several case studies focusing on compounds structurally related to 2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid:
- Study on F-apocynin : This analog demonstrated enhanced lipophilicity leading to increased potency in inhibiting NADPH oxidase and myeloperoxidase activities. This suggests that modifications similar to those found in our compound could enhance biological efficacy .
- Enantiomer Studies : Research involving the enantiomers of related compounds indicated that stereochemistry significantly influences biological activity. For instance, specific enantiomers showed higher uptake in tumor models, highlighting the importance of chirality in therapeutic applications .
Data Table: Comparison of Biological Activities
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Enzyme Inhibition |
|---|---|---|---|
| 2-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid | TBD | TBD | TBD |
| F-apocynin | High | High | Moderate |
| 4-Fluoro-2-methoxyphenol | Moderate | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
